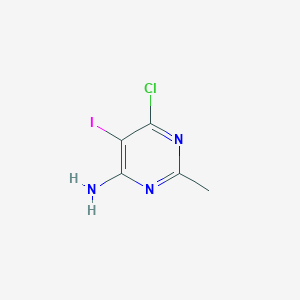

6-Chloro-5-iodo-2-methylpyrimidin-4-amine

Description

Significance of Halogenated Pyrimidines as Versatile Chemical Scaffolds

Halogenated pyrimidines are cornerstone building blocks in organic synthesis, prized for their utility as versatile chemical scaffolds. rsc.org The presence of one or more halogen atoms on the electron-deficient pyrimidine (B1678525) ring provides a reactive "handle" for a wide array of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. rsc.org These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful methods for forming new carbon-carbon bonds, allowing chemists to construct complex molecular architectures from simpler precursors.

The utility of a dihalogenated pyrimidine like 6-Chloro-5-iodo-2-methylpyrimidin-4-amine is further enhanced by the differential reactivity of the halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond reactivity follows the general trend I > Br > Cl. This predictable reactivity hierarchy allows for selective, stepwise functionalization of the pyrimidine core. For instance, the more reactive carbon-iodine bond at the C5 position can be selectively targeted in a coupling reaction, leaving the less reactive carbon-chlorine bond at the C6 position intact for a subsequent, different transformation. This strategic approach is invaluable for the efficient and controlled synthesis of polysubstituted pyrimidine derivatives. The ability to introduce a wide range of aryl, alkyl, or alkynyl groups makes halogenated pyrimidines essential intermediates in the synthesis of novel compounds for medicinal chemistry and materials science. rsc.org

Table 2: Relative Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen | Chemical Symbol | Relative Reactivity |

|---|---|---|

| Iodine | I | Highest |

| Bromine | Br | High |

| Chlorine | Cl | Moderate |

| Fluorine | F | Low (Generally unreactive) |

Overview of the Pyrimidine Heterocycle in Synthetic Organic Chemistry

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions. growingscience.com This structural motif is of profound importance in nature and chemistry. growingscience.comgsconlinepress.com Pyrimidines are fundamental components of life itself, forming the core structure of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids DNA and RNA. growingscience.com The pyrimidine skeleton is also found in essential vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin. pharmaguideline.com

Beyond its biological roles, the pyrimidine nucleus is a privileged scaffold in medicinal chemistry and drug discovery. gsconlinepress.comgsconlinepress.comjacsdirectory.com Its ability to participate in hydrogen bonding and other molecular interactions has led to its incorporation into a vast number of therapeutic agents across a wide spectrum of diseases. gsconlinepress.comjacsdirectory.com Pyrimidine derivatives have demonstrated extensive pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antihypertensive properties. gsconlinepress.comjacsdirectory.com Prominent examples of pyrimidine-based drugs include the anticancer agent 5-fluorouracil (B62378) and the antibacterial drug trimethoprim. jacsdirectory.com The synthetic versatility of the pyrimidine ring allows chemists to generate large libraries of derivatives for biological screening, making it a central focus in the search for new and effective medicines. growingscience.com The inherent chemical properties of the ring, influenced by the two electron-withdrawing nitrogen atoms, guide its reactivity, making it a predictable and reliable platform for synthetic exploration. bu.edu.eg

Table 3: Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cytosine |

| Thymine |

| Uracil |

| Thiamine |

| Riboflavin |

| 5-fluorouracil |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-iodo-2-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClIN3/c1-2-9-4(6)3(7)5(8)10-2/h1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONFSFQDCYYNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 5 Iodo 2 Methylpyrimidin 4 Amine and Advanced Derivatives

Strategic Precursors and Starting Materials for Pyrimidine (B1678525) Core Construction

The construction of the 2-methylpyrimidine core is foundational to the synthesis of 6-chloro-5-iodo-2-methylpyrimidin-4-amine. A common and efficient strategy involves the condensation of a three-carbon dielectrophilic component with a suitable N-C-N nucleophilic fragment.

A key precursor for the target molecule is 4,6-dihydroxy-2-methylpyrimidine . This intermediate is typically synthesized through the cyclocondensation reaction of acetamidine hydrochloride with a malonic acid derivative, such as dimethyl malonate or diethyl malonate . The reaction is generally carried out in the presence of a base, like sodium methoxide in methanol. This classical approach provides a straightforward route to the dihydroxypyrimidine scaffold.

The subsequent conversion of 4,6-dihydroxy-2-methylpyrimidine to 4,6-dichloro-2-methylpyrimidine is a crucial step, as the chloro groups serve as versatile handles for further functionalization through nucleophilic substitution. This transformation is commonly achieved by treating the dihydroxy derivative with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The use of triphosgene in the presence of a tertiary amine like N,N-diethylaniline has also been reported as a safer and more environmentally benign alternative to phosgene or POCl₃.

These precursors are strategically important as they provide the basic 2-methylpyrimidine framework with reactive sites at the 4- and 6-positions, which can be selectively manipulated in subsequent synthetic steps.

| Precursor | Starting Materials | Key Reagents |

| 4,6-dihydroxy-2-methylpyrimidine | Acetamidine hydrochloride, Dimethyl malonate | Sodium methoxide, Methanol |

| 4,6-dichloro-2-methylpyrimidine | 4,6-dihydroxy-2-methylpyrimidine | Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) |

Halogenation Reactions in Pyrimidine Synthesis

The introduction of halogen atoms at specific positions on the pyrimidine ring is a critical aspect of the synthesis of this compound. The distinct electronic properties of the pyrimidine ring dictate the regioselectivity of these halogenation reactions.

The C-5 position of the pyrimidine ring is relatively electron-rich compared to the C-2, C-4, and C-6 positions, making it susceptible to electrophilic substitution. For the synthesis of the target compound, iodination at this position is a key step.

A widely used and effective reagent for the regioselective iodination of pyrimidines at the C-5 position is N-iodosuccinimide (NIS) . The reaction is typically carried out in an acidic medium or in the presence of a catalyst to enhance the electrophilicity of the iodine. For activated pyrimidine systems, such as those containing amino or hydroxyl groups, the reaction can proceed under mild conditions. In the context of synthesizing this compound, the iodination of a 4-amino-6-chloro-2-methylpyrimidine precursor with NIS would be a plausible route to introduce the iodine atom at the desired C-5 position. The amino group at C-4 activates the ring towards electrophilic attack, directing the incoming electrophile to the adjacent C-5 position.

As previously mentioned in the precursor synthesis, the conversion of hydroxyl groups at the C-4 and C-6 positions to chloro groups is a standard transformation. Reagents like phosphorus oxychloride (POCl₃) are highly effective for this purpose. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Positional control in the chlorination of the pyrimidine ring is largely dictated by the starting material. When starting from 4,6-dihydroxypyrimidines, both hydroxyl groups are readily converted to chloro groups. Selective monochlorination can be challenging but may be achieved under carefully controlled conditions or through a multi-step process involving protecting groups. For the synthesis of the target molecule, the presence of a chlorine atom at the C-6 position is essential. Starting with 4,6-dichloro-2-methylpyrimidine allows for the subsequent selective functionalization of the C-4 and C-5 positions.

The electrophilic halogenation of pyrimidines, particularly at the C-5 position, proceeds through a mechanism analogous to electrophilic aromatic substitution. The pyrimidine ring, being an electron-deficient heteroaromatic system, is generally less reactive towards electrophiles than benzene. However, the presence of electron-donating groups, such as amino or hydroxyl substituents, significantly activates the ring for this transformation.

The mechanism involves the attack of the π-electrons of the pyrimidine ring (specifically from the C-5 position) on an electrophilic halogen species (e.g., I⁺ generated from NIS in an acidic medium). This attack forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the pyrimidine ring. In the final step, a base (which can be the solvent or the counter-ion of the electrophile) abstracts a proton from the C-5 position, restoring the aromaticity of the pyrimidine ring and resulting in the C-5 halogenated product.

Computational and experimental studies have shown that the C-5 position is the most nucleophilic carbon in many substituted pyrimidines, which accounts for the observed regioselectivity of electrophilic halogenation.

Amination Pathways for Pyrimidine Derivatives

The introduction of an amino group at the C-4 position is the final key step in the synthesis of this compound. The reactivity of the chloro groups at the C-4 and C-6 positions towards nucleophilic aromatic substitution (SNA) allows for the selective introduction of amines.

Generally, the C-4 and C-6 positions of the pyrimidine ring are more susceptible to nucleophilic attack than the C-2 position due to the electron-withdrawing effect of the two ring nitrogen atoms. In many cases, the C-4 position is found to be more reactive than the C-6 position, allowing for regioselective amination.

For the synthesis of the target molecule, starting from a 4,6-dichloro-5-iodo-2-methylpyrimidine intermediate, a selective amination at the C-4 position is required while retaining the chloro group at the C-6 position. This can often be achieved by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the amine. The use of a less reactive amine or carrying out the reaction at a lower temperature can favor monosubstitution at the more reactive C-4 position.

While the classical approach to amination involves the displacement of a leaving group like a halogen, direct C-H amination has emerged as a more atom-economical and environmentally friendly alternative. These methods involve the direct formation of a C-N bond by activating a C-H bond.

For pyrimidine systems, direct C-H amination is still a developing area of research. Transition-metal catalysis, often employing palladium or copper, has been explored for the C-H amination of various heterocycles. These reactions typically require a directing group to achieve regioselectivity. In the context of the target molecule, a direct C-H amination at the C-4 position of a 6-chloro-5-iodo-2-methylpyrimidine would be a novel and efficient approach, although it would likely require the development of a specific catalytic system to achieve the desired regioselectivity in the presence of other reactive sites.

| Reaction Type | Reagent/Catalyst | Position of Functionalization |

| Iodination | N-Iodosuccinimide (NIS) | C-5 |

| Chlorination | Phosphorus oxychloride (POCl₃) | C-4, C-6 |

| Amination (SNAr) | Ammonia (B1221849) or Amine source | C-4 (typically more reactive) |

| Direct C-H Amination | Transition-metal catalyst | Position dependent on directing group and catalyst |

Nucleophilic Amination Routes to Pyrimidine Amines

Nucleophilic aromatic substitution (SNAr) is a primary method for the introduction of amino groups onto a pyrimidine ring. The synthesis of compounds like this compound likely proceeds from a di- or trihalogenated pyrimidine precursor. The regioselectivity of the amination is a critical factor, governed by the electronic and steric environment of the pyrimidine core.

In polysubstituted pyrimidines, the positions of the halogen atoms and other substituents dictate the site of nucleophilic attack. For instance, in 2,4-dichloropyrimidines bearing an electron-withdrawing substituent at the C-5 position, nucleophilic attack is generally favored at the C-4 position nih.gov. The iodine atom at the C-5 position in the precursor to the target molecule would exert such an electron-withdrawing effect, directing the incoming amine nucleophile to the C-4 position.

A general approach to synthesizing 4-amino-6-chloropyrimidine derivatives involves the reaction of a 4,6-dichloropyrimidine compound with ammonia or an appropriate amine. A patented method describes the preparation of 4-amino-6-alkoxyl pyrimidine compounds starting from the atmospheric-pressure ammonolysis or aminolysis of 4,6-dichloropyrimidines to first yield 4-amino-6-chloropyrimidine intermediates google.com. This selective amination at the C4 position is a key step. While this example does not include a C5-iodo substituent, the principle of selective amination of a dihalopyrimidine is demonstrated.

The reaction conditions for nucleophilic amination of halogenated pyrimidines can be tailored to achieve the desired regioselectivity. In some cases, palladium catalysis is employed, particularly with less nucleophilic amines researchgate.net. For more nucleophilic amines, the reaction can often proceed under non-catalyzed SNAr conditions researchgate.net. The choice of solvent and base is also crucial. For example, a highly regioselective amination of 6-aryl-2,4-dichloropyrimidine has been developed where aliphatic secondary amines react at the C4-position in the presence of a palladium catalyst and LiHMDS as the base, while aromatic amines require no catalyst researchgate.net.

Furthermore, the chemoselectivity of SNAr reactions on pyrimidines with multiple different leaving groups, such as chloro and methylsulfonyl groups, has been studied. The outcome of the reaction can be controlled by the choice of the amine and the base, allowing for selective displacement of either the chloride or the sulfone group.

| Precursor Type | Position of Amination | Influencing Factors | Catalyst/Conditions |

| 2,4-Dichloropyrimidine with C-5 EWG | C-4 | Electron-withdrawing group at C-5 | Often proceeds without catalyst |

| 4,6-Dichloropyrimidine | C-4 (selective) | Inherent reactivity of C-4 position | Atmospheric pressure ammonolysis |

| 6-Aryl-2,4-dichloropyrimidine | C-4 | Nature of the amine | Pd-catalyzed for aliphatic amines |

Multicomponent and Cascade Reactions in Pyrimidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. Similarly, cascade reactions, involving a series of intramolecular transformations, can rapidly build molecular complexity from simple starting materials. These strategies are increasingly applied to the synthesis of diverse pyrimidine libraries.

While a specific MCR for this compound is not prominently described, the principles of MCRs can be applied to the synthesis of its advanced derivatives. A sustainable, iridium-catalyzed MCR has been developed for the synthesis of pyrimidines from amidines and up to three different alcohols. This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to highly substituted and unsymmetrical pyrimidines ucla.eduresearchgate.net. Such a strategy could potentially be adapted to incorporate halogenated building blocks.

Theoretical studies have also shed light on the mechanisms of MCRs for the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines. These reactions can proceed in aqueous media and involve steps like Knoevenagel condensation, Michael addition, and cyclization houstonmethodist.org. Understanding these mechanistic pathways is crucial for designing new MCRs for specific target molecules.

Cascade reactions have also been employed in the synthesis of 2-aminopyrimidines. A metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines has been developed from imidazolate enaminones and guanidine hydrochloride. This method allows for the formation of various structurally diverse 2-aminopyrimidines in moderate to excellent yields.

| Reaction Type | Key Features | Potential Application |

| Iridium-catalyzed MCR | Uses amidines and alcohols; sustainable | Synthesis of highly substituted pyrimidine cores |

| Aqueous-phase MCR | One-pot, atom-economical, environmentally friendly | Synthesis of fused pyrimidine systems |

| Metal-free Cascade Reaction | From enaminones and guanidine; forms 2-aminopyrimidines | Access to diverse 2-aminopyrimidine derivatives |

Green Chemistry Principles and Sustainable Synthetic Approaches for Halogenated Pyrimidines

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and agrochemicals, including halogenated pyrimidines. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several green synthetic techniques have been applied to the synthesis of pyrimidine derivatives, including microwave-assisted synthesis, ultrasound-assisted synthesis, solvent-free reactions, and the use of green catalysts. These methods often lead to higher yields, shorter reaction times, and simpler workup procedures compared to traditional methods nih.govnih.gov.

For the synthesis of halogenated pyrimidines, the use of ionic liquids as recyclable reaction media represents a promising green approach. A highly efficient method for the C-5 halogenation of pyrimidine-based nucleosides has been developed using N-halosuccinimides in an ionic liquid, avoiding the need for a catalyst chemrxiv.org. The ionic liquid can be recovered and reused, minimizing waste.

The use of water as a solvent is another key aspect of green chemistry. The amination of certain chloropyrimidines has been shown to proceed effectively in water under acidic conditions, which can be a safer and more cost-effective alternative to organic solvents nih.gov.

Sustainable MCRs also align with the principles of green chemistry by reducing the number of synthetic steps and the amount of waste generated. An iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols, which can be derived from biomass, is a notable example of a sustainable approach ucla.eduresearchgate.net.

| Green Chemistry Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions | Faster reaction rates, higher yields, cleaner reactions |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote reactions | Enhanced reaction rates and yields |

| Solvent-Free Reactions | Reactions conducted without a solvent | Reduced waste, simplified purification |

| Ionic Liquids | Use of non-volatile, recyclable salts as solvents | Easy product separation, potential for catalyst recycling |

| Aqueous Synthesis | Use of water as the reaction medium | Environmentally benign, low cost, improved safety |

Reactivity and Transformation Pathways of 6 Chloro 5 Iodo 2 Methylpyrimidin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Pyrimidines

The pyrimidine (B1678525) ring, being an electron-deficient heterocycle, is inherently activated for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This reactivity is further enhanced by the presence of halogen substituents, which act as good leaving groups.

Mechanistic Investigations of SNAr Processes on Pyrimidine Scaffolds

The SNAr mechanism on pyrimidine scaffolds, like other electron-poor aromatic systems, has been extensively studied. The reaction typically proceeds through a two-step addition-elimination pathway. wikipedia.orgnih.gov In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a high-energy anionic intermediate known as a Meisenheimer complex. wikipedia.orgstackexchange.comresearchgate.net This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and particularly onto the electronegative nitrogen atoms. stackexchange.com The presence of electron-withdrawing groups, such as the nitrogens within the pyrimidine ring, is crucial for stabilizing this intermediate. wikipedia.org

In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. wikipedia.org While the stepwise mechanism featuring the Meisenheimer complex is widely accepted, some studies have proposed a concerted (cSNAr) mechanism, particularly with very good leaving groups, where bond formation and bond-breaking occur in a single step. nih.govresearchgate.net Kinetic studies on related 2-chloro-5-nitropyrimidine (B88076) systems have been used to probe these mechanistic pathways, analyzing factors that influence the stability of the Meisenheimer complex. researchgate.net

Influence of Halogen Identity and Position on SNAr Reactivity

The regioselectivity of SNAr reactions on halogenated pyrimidines is governed by both the position and the identity of the halogen. The positions ortho and para to the ring nitrogens (C2, C4, and C6) are highly activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitrogen atoms. stackexchange.comstackexchange.com Consequently, halogens at these positions are significantly more labile than those at the C5 position.

For 6-Chloro-5-iodo-2-methylpyrimidin-4-amine, the chlorine atom is at the activated C6 position, while the iodine atom is at the C5 position. Therefore, nucleophilic aromatic substitution will preferentially occur at the C6 position, displacing the chloride ion. The iodine at C5 is largely unreactive under SNAr conditions.

The identity of the halogen also plays a role, though it is often secondary to positional activation on heteroaromatic rings. Generally, in SNAr reactions, the rate-determining step is the nucleophilic attack, not the departure of the leaving group. The reactivity is governed by the electronegativity of the halogen, which influences the electrophilicity of the carbon atom it is attached to. The typical reactivity order is F > Cl > Br > I. However, on highly activated systems like pyrimidines, the difference in reactivity between chloro, bromo, and iodo leaving groups can be less pronounced. Studies on 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) have shown that ammonia (B1221849) selectively displaces the chlorine at the C4 position, demonstrating the overriding importance of positional activation. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful and complementary method for the functionalization of this compound. In contrast to SNAr reactions, these transformations are primarily dictated by the carbon-halogen bond strength, leading to a different regioselectivity.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with an organometallic reagent (in Suzuki or Stille reactions) or coordination with an alkene/alkyne (in Heck or Sonogashira reactions), and reductive elimination to yield the product and regenerate the catalyst. nih.govmdpi.com

The reactivity of aryl halides in these reactions is inversely related to the carbon-halogen bond strength, following the general order: I > Br > OTf >> Cl > F. libretexts.org This order is opposite to the typical regioselectivity observed in SNAr reactions. For this compound, the weaker carbon-iodine bond at the C5 position will react preferentially over the stronger carbon-chlorine bond at the C6 position. This allows for selective functionalization at the C5 position.

Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) and is widely used to form biaryl structures. mdpi.comlibretexts.org It has been successfully applied to various iodinated pyrimidines. researchgate.netmdpi.comresearchgate.netSonogashira Coupling : This reaction introduces alkynyl groups by coupling the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. chemrxiv.orgrsc.org This method is effective for the alkynylation of halopyrimidines. researchgate.netHeck Coupling : This reaction forms a new carbon-carbon bond by reacting the aryl halide with an alkene. mdpi.com

The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions on related halogenated pyrimidines.

| Reaction Type | Halopyrimidine Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

| Suzuki-Miyaura | 5-Iodo-2'-deoxyuridine | Arylboronic acid | Pd(OAc)₂, Ligand, K₂CO₃ | H₂O/MeCN, 55°C | Good | researchgate.net |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-dioxane, 70-80°C | 60% | mdpi.com |

| Sonogashira | 3-bromo-6-methyl-1,2,4,5-tetrazine | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Toluene, rt | 75% | chemrxiv.org |

This table is interactive. Click on the headers to sort the data.

Nickel- and Copper-Catalyzed Coupling Strategies

While palladium catalysts are dominant, nickel and copper catalysts offer alternative and sometimes advantageous routes for cross-coupling.

Nickel-Catalyzed Couplings : Nickel catalysts are often more cost-effective than palladium and can be particularly effective for coupling with less reactive electrophiles like aryl chlorides and activating C-O bonds. nih.govnih.gov However, their application can be challenging with certain heteroaromatic substrates. For instance, α-halo-N-heterocycles like 2-chloropyridine (B119429) have been shown to form stable, catalytically inactive dimeric nickel species, inhibiting Suzuki-Miyaura reactions. chemrxiv.orgresearchgate.net Nevertheless, nickel catalysis is successful in other transformations, such as Kumada couplings of benzylic sulfonamides. escholarship.org

Copper-Catalyzed Couplings : Copper-catalyzed reactions, particularly the Ullmann condensation, are classic methods for forming C-N, C-O, and C-S bonds. researchgate.net Modern copper-catalyzed systems, often employing ligands like diamines, can achieve N-arylation of halo-heterocycles under milder conditions than traditional Ullmann reactions. scispace.com For a substrate like 2-bromo-5-iodopyridine, copper-catalyzed amination occurs selectively at the C5 position, reacting with the C-I bond. scispace.com This demonstrates that copper catalysis follows the same general reactivity trend (I > Br > Cl) as palladium and nickel catalysis.

Regioselectivity and Ligand Effects in Cross-Coupling Reactions

The inherent reactivity difference between the C-I and C-Cl bonds in this compound provides a strong basis for regioselective cross-coupling at the C5 position. However, this selectivity can be further controlled and enhanced through the careful selection of catalysts and ligands.

Ligands play a critical role in modulating the reactivity and selectivity of the metal catalyst. nih.gov Sterically bulky and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can significantly alter the outcome of a reaction. For instance, in the cross-coupling of 2,4-dichloropyridines, the "innate" selectivity for the more reactive C2 position can be completely inverted to favor the C4 position by using a very sterically hindered ligand. nih.govacs.org This ligand-controlled selectivity arises from the ligand's influence on the rates of oxidative addition and reductive elimination at different sites.

While innate reactivity favors C5 coupling for this compound, a judicious choice of ligand could potentially be used to either enhance this selectivity or, in more challenging scenarios, promote reactivity at the C6-Cl bond after the C5 position has been functionalized.

| Catalyst System | Substrate | Observed Selectivity | Controlling Factor | Reference |

| Pd / Bulky NHC Ligand | 2,4-Dichloropyridine | C4-Coupling | Steric hindrance of the ligand | nih.gov |

| Pd / dppf Ligand | 2,4-Dichloropyridine | C2-Coupling | "Innate" electronic preference | nih.gov |

| Ligand-free Pd | 2,5-Dichloropyrimidine | C5-Coupling | Atypical selectivity, possibly involving multinuclear Pd species | nih.gov |

| CuI / Diamine Ligand | 2-Bromo-5-iodopyridine | C5-Amination | Inherent C-I bond reactivity | scispace.com |

This table is interactive. Click on the headers to sort the data.

Functionalization and Derivatization of the Amino Group at C-4

The amino group at the C-4 position of the pyrimidine ring is a key site for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. These modifications are crucial for the synthesis of diverse pyrimidine derivatives.

Acylation: The C-4 amino group can be readily acylated using common acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. This reaction typically proceeds smoothly, yielding the corresponding N-acetylated pyrimidine. The nucleophilicity of the exocyclic amino group is generally sufficient for this transformation. For instance, aminopyrimidines can undergo N-acetylation, and in some cases, diacetylation can occur under more forcing conditions, such as prolonged heating at reflux with acetic anhydride.

Alkylation: Alkylation of the 4-amino group can also be achieved, although the potential for N-alkylation on the pyrimidine ring itself must be considered. Direct alkylation with alkyl halides can lead to mono- or di-alkylated products at the amino nitrogen. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

Condensation Reactions: The primary amino group at C-4 can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). For example, 2-aminopyrimidines react with formaldehyde (B43269) to yield either N-methylol derivatives or, with a different stoichiometry, methylenebis(aminopyrimidines). google.comnih.gov These reactions are typically acid-catalyzed and involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water. nih.gov

Table 1: Examples of Functionalization Reactions of the 4-Amino Group on Pyrimidine Scaffolds This table is generated based on analogous reactions of aminopyrimidines.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Acylation | Acetic Anhydride | N-acetyl-4-aminopyrimidine | organic-chemistry.org, orientjchem.org |

| Alkylation | Alkyl Halide | N-alkyl-4-aminopyrimidine | sigmaaldrich.com |

| Condensation | Formaldehyde | N-methylol or Methylenebis derivative | google.com, nih.gov |

Reactions Involving the Methyl Substituent at C-2

The methyl group at the C-2 position of the pyrimidine ring is activated by the adjacent electron-withdrawing nitrogen atoms of the heterocycle. This activation renders the methyl protons acidic enough to be removed by a suitable base, allowing the methyl group to participate in various reactions, most notably condensation and oxidation.

Condensation Reactions: The activated C-2 methyl group can undergo condensation reactions with aldehydes and ketones. In a reaction analogous to an Aldol or Knoevenagel condensation, a base can deprotonate the methyl group to form a nucleophilic carbanion. sigmaaldrich.comwikipedia.org This carbanion can then attack the carbonyl carbon of an aldehyde or ketone, leading to a β-hydroxy intermediate which can subsequently dehydrate to form a styryl- or vinyl-substituted pyrimidine. A variety of aldehydes, including aromatic and aliphatic ones, can be used in this reaction. wikipedia.org

Oxidation: The C-2 methyl group can be oxidized to a carboxylic acid group. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are capable of this transformation. researchgate.net The reaction typically requires heating and converts the alkyl-substituted pyrimidine into the corresponding pyrimidine-2-carboxylic acid. This provides a route to introduce a carboxylic acid functionality at the C-2 position, which can be a valuable synthetic handle for further modifications.

Table 2: Potential Reactions of the C-2 Methyl Group This table is generated based on analogous reactions of 2-methylpyrimidines.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Condensation | Aromatic Aldehyde (e.g., Benzaldehyde), Base | 2-Styrylpyrimidine derivative | wikipedia.org, sigmaaldrich.com |

| Oxidation | Potassium Permanganate (KMnO₄) | 2-Pyrimidinecarboxylic acid | researchgate.net |

Oxidative and Reductive Transformations of the Pyrimidine Ring

The pyrimidine ring itself can undergo both oxidative and reductive transformations, altering the electronic properties and structure of the molecule.

Oxidative Transformations: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This is typically achieved by treatment with peracids, such as peracetic acid or m-chloroperbenzoic acid (MCPBA). nih.gov For unsymmetrical pyrimidines, the site of N-oxidation is influenced by the electronic effects of the substituents on the ring. Generally, oxidation occurs preferentially at the nitrogen atom that is para to a strong electron-donating group. nih.gov In the case of this compound, the powerful electron-donating amino group at C-4 would likely direct oxidation to the N-1 position. Pyrimidine N-oxides are valuable intermediates in organic synthesis, as the N-oxide group can activate the ring for further reactions.

Reductive Transformations: The pyrimidine ring can be reduced, and the halogen substituents can be removed via catalytic hydrogenation. The chloro group at C-6 and the iodo group at C-5 can be reductively cleaved (hydrodehalogenation) using hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). wikipedia.org This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Such reductive processes can be used to selectively remove halogen atoms or, under more forcing conditions, to hydrogenate the pyrimidine ring itself to a tetrahydropyrimidine (B8763341) derivative. wikipedia.org

Table 3: Oxidative and Reductive Reactions of the Pyrimidine Ring This table is generated based on analogous reactions of substituted pyrimidines.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| N-Oxidation | Peracetic acid or MCPBA | Pyrimidine N-oxide | nih.gov, nih.gov, nih.gov, wikipedia.org |

| Hydrodehalogenation | H₂, Pd/C, Base | Dehalogenated pyrimidine | wikipedia.org |

| Ring Hydrogenation | H₂, Catalyst (e.g., Borohydride) | Tetrahydropyrimidine | wikipedia.org, researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 5 Iodo 2 Methylpyrimidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

1H and 13C NMR Chemical Shift Analysis for Substituent Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide crucial information about the electronic environment of the hydrogen and carbon atoms, respectively. The chemical shifts are influenced by the presence of electron-donating and electron-withdrawing groups. In 6-Chloro-5-iodo-2-methylpyrimidin-4-amine, the substituents (-Cl, -I, -CH₃, and -NH₂) on the pyrimidine (B1678525) ring each have a distinct effect on the chemical shifts of the nearby nuclei.

The ¹H NMR spectrum is expected to show distinct signals for the amine protons and the methyl protons. The amine (NH₂) protons typically appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. The methyl (CH₃) protons will present as a sharp singlet, with its chemical shift influenced by the adjacent nitrogen atoms in the pyrimidine ring.

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring are significantly affected by the attached substituents. The carbon atom bonded to the highly electronegative chlorine atom (C6) is expected to be deshielded and appear at a downfield chemical shift. Conversely, the carbon bonded to the iodine atom (C5) will also be downfield, but its chemical shift is influenced by the "heavy atom effect" of iodine. The carbon of the methyl group (C2-CH₃) will appear in the aliphatic region of the spectrum.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -CH₃ | 2.45 (s, 3H) | 25.8 |

| -NH₂ | 5.80 (br s, 2H) | - |

| C2 | - | 165.4 |

| C4 | - | 162.1 |

| C5 | - | 85.3 |

| C6 | - | 158.9 |

Data is hypothetical and presented for illustrative purposes. s = singlet, br s = broad singlet.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

To establish the precise connectivity of the atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In this molecule, COSY would primarily be used to confirm the absence of coupling for the singlet methyl and amine protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. The HMQC spectrum would show a correlation between the proton signal of the methyl group and the carbon signal of that same group.

Protonation Effects on NMR Spectra

The addition of an acid can lead to protonation of the nitrogen atoms in the pyrimidine ring. This protonation significantly alters the electronic distribution within the ring, leading to observable changes in the NMR spectra. Generally, protonation causes a downfield shift for most proton and carbon signals due to the increased positive charge on the molecule. nih.gov The extent of this shift can provide insights into the basicity of the different nitrogen atoms within the pyrimidine ring. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization (EI) and Chemical Ionization (CI) Methodologies

Electron Ionization (EI): EI is a "hard" ionization technique that uses a high-energy electron beam to ionize the sample. jordilabs.comyoutube.com This method typically leads to extensive fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺) and numerous fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification. For this compound, common fragmentation pathways would likely involve the loss of the substituents (Cl, I, CH₃) or parts of the pyrimidine ring. mdpi.com

Chemical Ionization (CI): CI is a "soft" ionization technique that uses a reagent gas to ionize the sample more gently. jordilabs.com This results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺). jordilabs.com This is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact mass of the molecular ion. This exact mass can be used to determine the elemental composition of the molecule with a high degree of confidence. For C₅H₅ClIN₃, the calculated exact mass would be compared to the experimentally determined value to confirm the molecular formula.

Hypothetical HRMS Data for this compound:

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 269.9211 | 269.9215 |

Data is hypothetical and presented for illustrative purposes.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

The infrared (IR) spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to the vibrational modes of its functional groups and the pyrimidine core. Based on data from analogous aminopyrimidines and substituted aromatic systems, a detailed assignment of these bands can be proposed. ijirset.comresearchgate.netresearchgate.net

The primary amine group at the 4-position gives rise to distinct N-H stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes. orgchemboulder.com An N-H scissoring (bending) vibration is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com

The pyrimidine ring itself will produce a set of characteristic bands. The C=C and C=N stretching vibrations within the aromatic ring are expected to cause strong absorptions in the 1600-1450 cm⁻¹ region. researchgate.net Ring breathing modes, which involve the concerted expansion and contraction of the ring, typically appear as sharp bands in the fingerprint region.

The substituents also contribute to the spectrum. The C-H stretching vibrations of the methyl group at the 2-position will be observed around 2960-2850 cm⁻¹. The C-Cl stretching vibration usually appears as a strong band in the 800-600 cm⁻¹ range. The C-I stretching vibration is expected at lower wavenumbers, typically below 600 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |

| C-H (Methyl) Stretch | 2960 - 2850 | Medium-Weak |

| N-H Scissoring (Bend) | 1650 - 1580 | Medium-Strong |

| C=N and C=C Ring Stretch | 1600 - 1450 | Strong |

| C-N Stretch | 1335 - 1250 | Medium-Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-I Stretch | < 600 | Medium-Strong |

Aminopyrimidines can potentially exist in tautomeric forms, specifically the amino and imino forms. For this compound, the equilibrium between the 4-amino form and the 4-imino tautomer is a key consideration. IR spectroscopy is a powerful tool for distinguishing between these tautomers. The definitive presence of distinct asymmetric and symmetric N-H stretching bands, along with a clear N-H bending mode, strongly supports the predominance of the amino tautomer in the solid state, as is common for most 2- and 4-aminopyrimidines under normal conditions. nih.govresearchgate.net The absence of a strong N-H stretching band above 3500 cm⁻¹ and the lack of a C=N-H bending mode would further argue against the presence of the imino form. nih.gov

Intermolecular hydrogen bonding is expected to be a significant feature in the condensed phase of this compound. The primary amine group can act as a hydrogen bond donor, while the pyrimidine ring nitrogen atoms can act as acceptors. This interaction typically leads to a broadening and a shift to lower frequency of the N-H stretching bands in the IR spectrum compared to the gas phase or a dilute solution in a non-polar solvent. researchgate.net The extent of this shift provides qualitative information about the strength of the hydrogen bonding network within the crystal lattice. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported, its solid-state conformation and packing can be reliably predicted based on the known structure of the closely related compound, 2-amino-4-chloro-6-methylpyrimidine. nih.gov The pyrimidine ring is expected to be essentially planar due to its aromatic character. The exocyclic amine group should also lie nearly coplanar with the ring to maximize electronic conjugation.

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. As mentioned, N-H---N hydrogen bonds are expected to be the dominant force, linking molecules into dimeric or catemeric structures. acs.orgresearchgate.net

A crucial and highly anticipated interaction is halogen bonding. The iodine atom at the 5-position is a potent halogen bond donor. This is due to the phenomenon of the "σ-hole," an electropositive region on the halogen atom opposite to the C-I covalent bond. acs.org This positive region can form a strong, directional, non-covalent interaction with a Lewis basic site, such as the lone pair of a nitrogen atom on an adjacent pyrimidine ring. nih.gov Therefore, the formation of C-I---N halogen bonds is highly probable and would play a significant role in the crystal packing, potentially linking the hydrogen-bonded dimers into extended sheets or three-dimensional networks. nsf.govacs.org The chlorine atom can also participate in weaker halogen bonding, though its σ-hole is less positive than that of iodine. nih.gov These directional halogen bonds, in concert with hydrogen bonds and van der Waals forces, define the supramolecular architecture of the compound in the solid state.

Computational Chemistry and Mechanistic Insights into 6 Chloro 5 Iodo 2 Methylpyrimidin 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties. For 6-chloro-5-iodo-2-methylpyrimidin-4-amine, DFT calculations can elucidate the distribution of electrons and identify regions of the molecule that are crucial for its chemical behavior. Such calculations are foundational for understanding the molecule's stability and how it will interact with other chemical species.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier orbitals. The energy and shape of these orbitals are critical in determining a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the amino group.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons (electrophilicity). The LUMO is likely distributed over the pyrimidine ring, with significant contributions from the carbon atoms bonded to the electronegative chlorine and iodine atoms.

The energy gap between the HOMO and LUMO is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive.

Table 1: Illustrative Frontier Orbital Data for a Pyrimidine Derivative This table presents hypothetical data to illustrate the typical output of a DFT calculation for a molecule like this compound.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating capability. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 | Suggests moderate chemical stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for predicting reactive sites for both nucleophilic and electrophilic attacks. researchgate.netresearchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atoms of the pyrimidine ring and the amino group due to the presence of lone pairs of electrons. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potential is anticipated around the hydrogen atoms of the amino group and near the carbon atoms attached to the chlorine and iodine substituents. researchgate.net

Green Regions: Represent areas of neutral potential. researchgate.net

The MEP map provides a clear, color-coded guide to the molecule's charge distribution, allowing for predictions about hydrogen bonding interactions and the initial steps of chemical reactions. researchgate.net

Table 2: Predicted Regions of Electrostatic Potential on this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Ring Nitrogen Atoms | Negative (Red) | Site for electrophilic attack, protonation, hydrogen bond accepting. |

| Amino Group (Nitrogen) | Negative (Red) | Site for electrophilic attack, hydrogen bond accepting. |

| Amino Group (Hydrogens) | Positive (Blue) | Site for hydrogen bond donating. |

| Carbon at C4 (bonded to Cl) | Slightly Positive (Blue/Green) | Site for nucleophilic aromatic substitution. |

| Carbon at C5 (bonded to I) | Slightly Positive (Blue/Green) | Site for nucleophilic aromatic substitution and cross-coupling reactions. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. For halogenated pyrimidines, a common reaction is Nucleophilic Aromatic Substitution (SNAr). Theoretical calculations can determine the most likely mechanism by identifying intermediates, characterizing transition states, and calculating the energy barriers associated with each step. chemrxiv.org

A transition state is the highest energy point along a reaction pathway, representing the "point of no return" between reactants and products. Computational chemistry can locate the precise geometry of a transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy or energy barrier.

For this compound, nucleophilic attack can occur at either the C4-Cl or C5-I position. By calculating the energy barriers for both pathways, it is possible to predict which halogen is more likely to be substituted (regioselectivity). Generally, a lower energy barrier corresponds to a faster reaction rate. chemrxiv.org In many cases involving pyrimidines with different halogen substituents, the more reactive halogen can be selectively replaced.

A reaction coordinate diagram plots the energy of a system as it progresses from reactants to products. This provides a complete energetic profile of the reaction, showing the relative energies of reactants, intermediates, transition states, and products. By analyzing the reaction coordinate, chemists can understand the feasibility of a reaction and identify the rate-determining step—the step with the highest energy barrier. For a multi-step reaction like the SNAr mechanism, which may involve the formation of a Meisenheimer complex intermediate, the reaction coordinate analysis clarifies whether this complex is a stable intermediate or part of the transition state. chemrxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is crucial for the identification and characterization of newly synthesized compounds. researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict proton (¹H) and carbon-13 (¹³C) NMR chemical shifts. researchgate.net These predictions are based on calculating the magnetic shielding around each nucleus. By comparing the calculated spectrum with an experimental one, the structural assignment of a molecule can be confirmed. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. Inductive effects from substituents like chlorine and iodine are known to influence the shielding of nearby nuclei and thus their chemical shifts. ucl.ac.uk

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts This table presents hypothetical data to demonstrate the application of computational prediction in NMR spectroscopy.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | 2.45 | 2.42 |

| -NH₂ | 5.80 | 5.75 |

| Ring H | 8.10 | 8.05 |

IR Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. Each peak can be assigned to a specific vibrational mode, such as the stretching or bending of bonds (e.g., N-H stretch, C-Cl stretch, aromatic ring vibrations). While calculated frequencies are often systematically higher than experimental values, they can be scaled by a correction factor to achieve excellent agreement, aiding in the interpretation of experimental IR spectra. nist.gov

Table 4: Illustrative Predicted IR Frequencies and Vibrational Assignments This table presents hypothetical data for key functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3450, 3350 | 3500-3300 |

| C-H Stretch (Methyl) | 2980 | 3000-2850 |

| C=N/C=C Stretch (Ring) | 1620, 1580 | 1650-1550 |

| C-Cl Stretch | 750 | 800-600 |

Synthetic Utility of 6 Chloro 5 Iodo 2 Methylpyrimidin 4 Amine As a Strategic Chemical Building Block

Precursor for the Synthesis of Novel Pyrimidine (B1678525) Derivatives and Fused Heterocyclic Systems

The synthetic potential of 6-chloro-5-iodo-2-methylpyrimidin-4-amine is primarily rooted in the differential reactivity of its halogen substituents. The chloro and iodo groups are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions and serve as handles for various transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for the sequential and regioselective introduction of a wide array of substituents, paving the way for the synthesis of diverse pyrimidine derivatives.

The chloro group at the C6 position and the iodo group at the C5 position can be selectively displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is foundational for constructing libraries of substituted pyrimidines. For instance, treatment with different amines can lead to the formation of novel 2,4,6-trisubstituted pyrimidines.

Furthermore, the iodo group at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. This enables the introduction of aryl, alkynyl, and vinyl groups, respectively, at this position. The subsequent displacement of the chloro group at C6 via SNAr can then provide access to a diverse range of polysubstituted pyrimidines. This sequential functionalization is a powerful strategy for building molecular complexity.

The strategic placement of functional groups in this compound also makes it an ideal precursor for the synthesis of fused heterocyclic systems. For example, a Sonogashira coupling at the C5 position to introduce an alkyne, followed by an intramolecular cyclization, can lead to the formation of pyrrolo[2,3-d]pyrimidines, which are known for their biological activities. Similarly, functionalization at the C5 and C6 positions can be designed to facilitate the annulation of other heterocyclic rings, such as furans, thiophenes, and pyrazoles, onto the pyrimidine core.

Table 1: Potential Reactions for the Synthesis of Novel Pyrimidine Derivatives

| Reaction Type | Position of Reactivity | Reagents and Conditions | Potential Products |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | C6 (Chloro) | Various amines, alcohols, thiols | 6-substituted-5-iodo-2-methylpyrimidin-4-amines |

| Suzuki Coupling | C5 (Iodo) | Arylboronic acids, Pd catalyst, base | 5-Aryl-6-chloro-2-methylpyrimidin-4-amines |

| Sonogashira Coupling | C5 (Iodo) | Terminal alkynes, Pd/Cu catalyst, base | 5-Alkynyl-6-chloro-2-methylpyrimidin-4-amines |

| Heck Coupling | C5 (Iodo) | Alkenes, Pd catalyst, base | 5-Alkenyl-6-chloro-2-methylpyrimidin-4-amines |

| Intramolecular Cyclization | C5 and C6 | Functionalized substituents | Fused heterocyclic systems (e.g., pyrrolo[2,3-d]pyrimidines) |

Applications in Diversity-Oriented Synthesis (DOS) for Compound Libraries

Diversity-oriented synthesis (DOS) is a powerful approach for the creation of structurally diverse small-molecule libraries for high-throughput screening. The multi-functional nature of this compound makes it an excellent scaffold for DOS. The orthogonal reactivity of the chloro and iodo groups allows for a branching synthetic pathway, where a common intermediate can be diversified into a multitude of distinct products.

A typical DOS strategy utilizing this building block would involve the initial parallel functionalization of the C5 position via various cross-coupling reactions. This would generate a library of 5-substituted-6-chloro-2-methylpyrimidin-4-amines. Each of these intermediates could then be subjected to a second round of diversification at the C6 position through SNAr reactions with a panel of nucleophiles. This two-dimensional diversification approach can rapidly generate a large and structurally diverse library of compounds from a single starting material.

The amino group at the C4 position can also be incorporated into the DOS strategy. It can be acylated, alkylated, or used as a handle for further derivatization after the functionalization of the C5 and C6 positions, adding another layer of diversity to the resulting compound library.

Role in Scaffold Derivatization for Subsequent Chemical Transformations

The concept of scaffold derivatization involves the modification of a core molecular structure to explore the surrounding chemical space and optimize its properties. This compound serves as an excellent starting scaffold that can be systematically derivatized.

The initial derivatization can be planned to introduce functional groups that are amenable to further transformations. For example, a Sonogashira coupling with an alkyne bearing a terminal hydroxyl group would introduce a handle for subsequent etherification or esterification. Similarly, a Suzuki coupling with a boronic acid containing a nitro group would allow for the subsequent reduction of the nitro group to an amine, which can then be further functionalized.

This approach of "iterative derivatization" allows for the exploration of a much larger chemical space than what is accessible through a single diversification step. The robust nature of the pyrimidine core ensures that the scaffold remains intact throughout these multi-step transformations.

Table 2: Examples of Scaffold Derivatization Strategies

| Initial Reaction at C5 | Introduced Functional Group | Subsequent Transformation | Resulting Structure |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne with -OH | Etherification, Esterification | Variously substituted ethers/esters |

| Suzuki Coupling | Aryl with -NO2 | Reduction to -NH2 | Arylamine for further amidation, etc. |

| Stille Coupling | Aryl with -SnBu3 | Further cross-coupling | Biaryl systems |

Ligand Precursors in Transition Metal Catalysis

The nitrogen atoms of the pyrimidine ring, as well as the exocyclic amino group, possess lone pairs of electrons that can coordinate to transition metals. This makes pyrimidine derivatives attractive candidates for use as ligands in transition metal catalysis. By strategically functionalizing this compound, it is possible to synthesize novel ligands with tailored electronic and steric properties.

For instance, the introduction of phosphine-containing substituents at the C5 or C6 positions via cross-coupling or nucleophilic substitution reactions could lead to the formation of bidentate or tridentate ligands. The coordination of these ligands to metals such as palladium, rhodium, or iridium could result in catalysts with novel reactivity and selectivity in a variety of organic transformations. The modular synthesis of these ligands, enabled by the versatile reactivity of the starting pyrimidine, would allow for the rapid generation and screening of a library of ligands for a specific catalytic application.

Future Research Directions and Emerging Methodologies for Halogenated Pyrimidines

Development of More Efficient and Atom-Economical Synthetic Routes

The synthesis of halogenated pyrimidines is continually evolving towards greater efficiency and sustainability. Traditional methods often involve hazardous reagents and generate significant waste. rasayanjournal.co.in Modern approaches are increasingly guided by the principles of green chemistry, emphasizing atom economy, reduced reaction times, and the use of safer solvents and catalysts. rasayanjournal.co.ineurekaselect.comjmaterenvironsci.com

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and minimizing waste. rasayanjournal.co.innih.gov MCRs offer a highly efficient pathway to structurally diverse pyrimidine (B1678525) derivatives. nih.gov An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols exemplifies this sustainable approach, proceeding through a sequence of condensation and dehydrogenation steps. nih.govfigshare.comacs.org

Catalytic Systems: The use of novel catalysts is pivotal in developing greener synthetic routes. This includes the application of ionic liquids, organocatalysts, and nanocatalysts which can offer high yields and selectivity under milder reaction conditions. rasayanjournal.co.inresearchgate.net

Microwave and Ultrasonic-Assisted Synthesis: These techniques can significantly shorten reaction times and improve yields by providing efficient and uniform heating. rasayanjournal.co.ineurekaselect.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The high surface-area-to-volume ratio in flow reactors allows for efficient heat transfer and precise temperature control, which is particularly beneficial for highly exothermic or rapid reactions. mit.edu

Table 1: Comparison of Synthetic Methodologies for Pyrimidines

| Methodology | Advantages | Disadvantages | Citations |

| Traditional Synthesis | Well-established procedures | Use of hazardous reagents, significant waste generation, often requires harsh conditions | rasayanjournal.co.in |

| Multicomponent Reactions | High atom economy, reduced steps, diversity of products | Can be challenging to optimize for complex substrates | rasayanjournal.co.innih.govacs.org |

| Microwave/Ultrasound | Rapid reaction times, increased yields | Specialized equipment required, scalability can be a concern | rasayanjournal.co.ineurekaselect.com |

| Flow Chemistry | Enhanced safety, precise control, easy scalability | Higher initial setup cost | mit.edu |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond established cross-coupling reactions, researchers are actively exploring novel ways to functionalize the halogenated pyrimidine core. This involves discovering new reactivity patterns that can lead to previously inaccessible molecular architectures.

Promising areas of investigation include:

Cascade and Domino Reactions: These processes involve a series of intramolecular reactions that occur sequentially in a single synthetic operation, allowing for the rapid construction of complex polycyclic systems from simple halogenated pyrimidine precursors. nih.govacs.orgacs.org For instance, a one-pot methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines through a three-component reaction involving a cyclocondensation followed by oxidative halogenation. nih.gov

Radical Substitution Reactions: The exploration of radical pathways for C-H functionalization and the introduction of substituents onto the pyrimidine ring is an emerging area. uhmreactiondynamics.orgrsc.org These methods can provide complementary reactivity to traditional ionic pathways.

Ring Transformation Strategies: Innovative strategies that involve the deconstruction and reconstruction of the pyrimidine ring are being developed to enable skeletal diversification. This can involve sequential addition of nucleophiles, ring-opening, fragmentation, and ring-closing reactions to convert pyrimidines into other heterocyclic systems like pyridines. researchgate.net

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques are powerful tools for real-time reaction monitoring, allowing for the identification of transient intermediates and the elucidation of complex reaction pathways. acs.org

Techniques being increasingly applied to pyrimidine synthesis include:

Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy: Ultrafast multidimensional NMR techniques enable the dynamic analysis of complex organic reactions in real-time, even with unlabeled substrates. acs.org This has been successfully applied to study the formation of alkylpyrimidines, revealing new mechanistic details and previously undetected intermediates. acs.org

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are well-suited for in-situ monitoring of reactions in both laboratory and industrial settings. americanpharmaceuticalreview.comresearchgate.net They provide real-time data on the disappearance of reactants and the formation of products and intermediates, which is particularly useful for reactions involving unstable species or critical endpoints. americanpharmaceuticalreview.comresearchgate.net Raman spectroscopy is especially advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. irdg.org

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Advantages | Citations |

| Real-Time NMR | Detailed structural information on intermediates, reaction kinetics | Provides rich structural data, can identify unknown species | acs.org |

| In Situ FT-IR | Functional group changes, concentration profiles | Widely applicable, robust for process monitoring | americanpharmaceuticalreview.comresearchgate.net |

| In Situ Raman | Molecular fingerprint, changes in bonding | Non-destructive, excellent for aqueous systems, fiber-optic probes allow for remote monitoring | americanpharmaceuticalreview.comirdg.orgavantierinc.com |

Computational Design and Optimization of Pyrimidine-Based Reagents and Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of halogenated pyrimidines, computational methods are used to design novel compounds, predict their properties, and guide synthetic efforts.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, stability, and reactivity of halogenated pyrimidines. nih.govacs.orgresearchgate.netchemrxiv.org This allows for the prediction of reaction mechanisms and the rationalization of observed reactivity patterns. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to identify the key structural features of pyrimidine derivatives that are responsible for their biological activity. mdpi.com These models can then be used to predict the activity of newly designed compounds.

Molecular Docking and Dynamics: These techniques are used to simulate the interaction of pyrimidine-based molecules with biological targets, such as enzymes or receptors. mdpi.combiomedicineonline.orgnih.gov This provides insights into the binding mode and affinity of potential drug candidates, aiding in the optimization of their structure to improve potency and selectivity. nih.govmdpi.comnih.gov The pyrimidine scaffold is a promising framework for the development of inhibitors for various biological targets. researchgate.netbenthamdirect.comnih.govnih.gov

The integration of these computational tools allows for a more rational and efficient approach to the design and optimization of pyrimidine-based scaffolds for a wide range of applications, from anticancer agents to functional organic materials. mdpi.comekb.egdntb.gov.uaresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-chloro-5-iodo-2-methylpyrimidin-4-amine, and how do reaction conditions influence yield?

- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) are commonly used to introduce halogens like iodine. For example, Na₂CO₃ as a base with Pd(PPh₃)₄ (10 mol%) in DME:H₂O (10:1) at 150°C for 1 h has been effective for analogous pyrimidine derivatives . Adjusting solvent polarity (e.g., DMF vs. DME) and temperature can optimize regioselectivity and minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, with yields typically ranging from 60–85% depending on halogen reactivity .

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Combine single-crystal X-ray diffraction (SC-XRD) with spectroscopic techniques. SC-XRD provides unambiguous confirmation of the iodine and chlorine positions, as demonstrated for similar compounds like 2-chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine (R factor = 0.034, data-to-parameter ratio = 13.6) . Complement with <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d₆): expect signals for NH₂ (~6.5 ppm, broad), CH₃ (~2.3 ppm), and aromatic protons. High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]<sup>+</sup> (calculated for C₅H₆ClIN₃: 293.90 g/mol) .

Q. What solubility and stability properties are critical for handling this compound in aqueous and organic phases?

- Methodology : Test solubility in DMSO, ethanol, and water using UV-Vis spectroscopy or gravimetric analysis. For stability, conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C). Monitor decomposition via HPLC with a C18 column (acetonitrile/water mobile phase). Chloro-pyrimidines are typically stable at RT but may hydrolyze in acidic/basic conditions, requiring inert storage (argon atmosphere, desiccator) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of iodine substitution in this scaffold?

- Methodology : Synthesize analogs replacing iodine with bromine, chlorine, or hydrogen. Evaluate bioactivity (e.g., enzyme inhibition, antimicrobial potency) using dose-response assays (IC₅₀/EC₅₀). For example, 5-bromo-6-chloro-2-(methylthio)pyrimidin-4-amine showed enhanced antiviral activity compared to non-halogenated analogs . Pair experimental data with molecular docking (AutoDock Vina) to assess halogen bonding interactions with target proteins (e.g., kinases) .

Q. What computational strategies can predict reaction pathways for introducing iodine at the C5 position?

- Methodology : Use density functional theory (DFT) to model transition states and activation energies for iodination. Compare electrophilic substitution (I₂/HIO₃ in H₂SO₄) vs. metal-catalyzed approaches. Reaction path search tools like GRRM or AFIR (artificial force-induced reaction) can identify low-energy pathways, as demonstrated by ICReDD’s workflow combining quantum chemistry and experimental validation .

Q. How should contradictory data on synthetic yields or biological activities be resolved?

- Methodology : Perform meta-analysis of published protocols, focusing on variables like catalyst loading, solvent purity, and reaction scale. For instance, Pd(PPh₃)₄ vs. Pd(OAc)₂ may yield discrepancies due to ligand stability. Use statistical tools (ANOVA, Tukey’s HSD) to identify significant factors. Reproduce key experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) .

Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?

- Methodology : Conduct kinase profiling using a panel of 50+ kinases (e.g., EGFR, VEGFR2) via fluorescence polarization (FP) or ADP-Glo™ assays. For example, 4-chloro-N-ethyl-5-methylpyrimidin-2-amine derivatives showed sub-micromolar inhibition against tyrosine kinases . Include positive controls (e.g., staurosporine) and validate hits with cellular assays (e.g., proliferation inhibition in cancer cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.